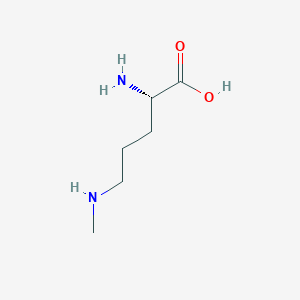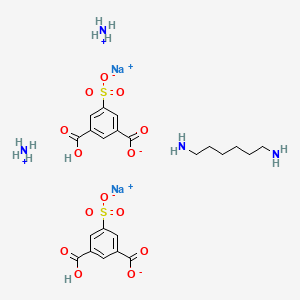
Einecs 281-550-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 281-550-0 involves the reaction of 3-carboxy-5-sulfonatobenzoate with hexane-1,6-diamine. The synthetic route typically includes the following steps:
Synthesis of 3-carboxy-5-sulfonatobenzoate: This intermediate is prepared through sulfonation and carboxylation reactions.
Reaction with hexane-1,6-diamine: The intermediate is then reacted with hexane-1,6-diamine under controlled conditions to form the final compound.
Chemical Reactions Analysis
Einecs 281-550-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Einecs 281-550-0 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 281-550-0 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Einecs 281-550-0 can be compared with other similar compounds, such as:
3-carboxy-5-sulfonatobenzoate: This intermediate shares structural similarities but lacks the hexane-1,6-diamine component.
Hexane-1,6-diamine derivatives: Compounds derived from hexane-1,6-diamine with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
83968-68-7 |
|---|---|
Molecular Formula |
C22H32N4Na2O14S2 |
Molecular Weight |
686.6 g/mol |
IUPAC Name |
diazanium;disodium;3-carboxy-5-sulfonatobenzoate;hexane-1,6-diamine |
InChI |
InChI=1S/2C8H6O7S.C6H16N2.2H3N.2Na/c2*9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5-3-1-2-4-6-8;;;;/h2*1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-8H2;2*1H3;;/q;;;;;2*+1/p-2 |
InChI Key |
KGDUFHQHWBPBDP-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)O.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)O.C(CCCN)CCN.[NH4+].[NH4+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



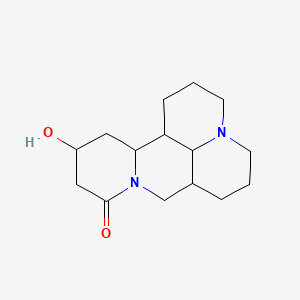

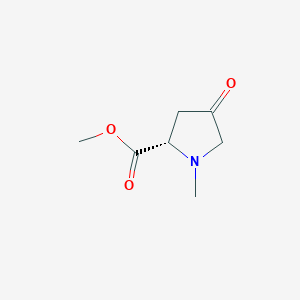
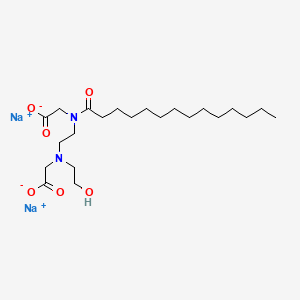
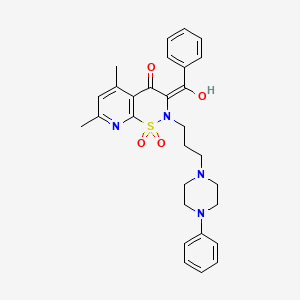
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
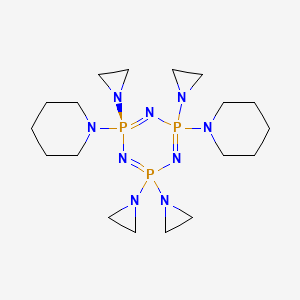

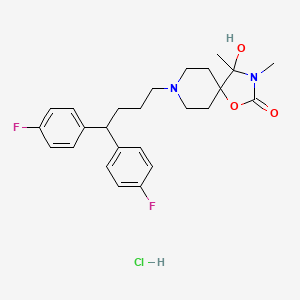
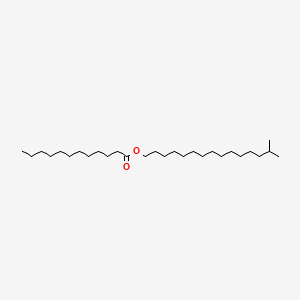
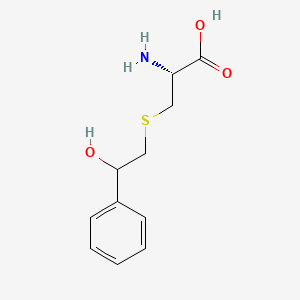
![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)
